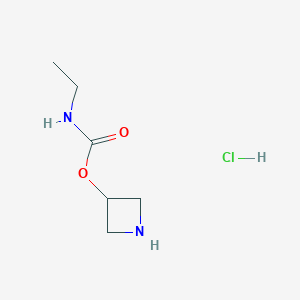
6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid, also known as PPN, is a novel nicotinic acid derivative that has been extensively studied for its potential therapeutic applications. PPN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Catalytic Activity
One of the significant applications of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid is in catalysis. Liu et al. (2010) demonstrated that a copper(I) complex based on this compound acts as a very active promoter in N-arylation reactions, showcasing its effectiveness with various substrates under mild conditions. This finding underscores its potential as a versatile catalyst in organic synthesis, particularly in facilitating the construction of complex nitrogen-containing molecules (Liu et al., 2010).
Synthesis of Heterocyclic Compounds
Gad-Elkareem et al. (2006) explored the role of nicotinic acid derivatives in the synthesis of various heterocyclic compounds. They reported the preparation of nicotinic acid esters and their subsequent transformation into thieno[2,3-b]pyridines, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, and thiazolylpyrazolo[3,4-b]pyridines. These compounds are of interest due to their potential pharmaceutical applications, indicating the utility of this compound in the generation of biologically active molecules (Gad-Elkareem et al., 2006).
Pharmaceutical Intermediates
The compound and its derivatives find applications in the synthesis of pharmaceutical intermediates. For example, efficient synthesis methods for nicotinic acid-based pseudopeptides bearing an amidoxime function have been developed, showcasing the compound's role in creating novel bioactive molecules. These methods highlight the compound's potential in pharmaceutical chemistry, especially in designing drugs with specific biological activities (Ovdiichuk et al., 2015).
Industrial Applications
Beyond its scientific applications in catalysis and synthesis, nicotinic acid and its derivatives, by extension, including this compound, are also explored for potential industrial applications. Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing the need for green chemistry approaches in the industrial production of such compounds. This research underscores the broader applications of nicotinic acid derivatives in sustainable industrial processes (Lisicki et al., 2022).
Future Directions
properties
IUPAC Name |
6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(19)10-4-5-11(17-9-3-6-14-17)15-12(10)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWOHUDZGSCHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)N3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)




![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)